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Foreword: Unveiling the Supramolecular
Architecture of a Bio-significant Scaffold

N-arylacetamides are a cornerstone in the synthesis of a vast array of medicinal, agrochemical,
and pharmaceutical compounds.[1][2] Their chemical versatility and biological relevance make
a thorough understanding of their solid-state structure paramount for predicting and tuning their
physicochemical properties. This guide provides a comprehensive analysis of the molecular
and supramolecular architecture of 2-Chloro-N-(4-methoxyphenyl)acetamide (CoH10CINO2),
a molecule of significant interest. By delving into its crystal structure, we gain critical insights
into the non-covalent interactions that govern its packing, which in turn influence properties
such as solubility, stability, and bioavailability. This document serves as a technical resource,
elucidating the causal relationships between molecular conformation, intermolecular forces,
and the resulting three-dimensional crystal lattice.

Part 1: Molecular Conformation and Geometry
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The molecular structure of 2-Chloro-N-(4-methoxyphenyl)acetamide reveals a nuanced
interplay of steric and electronic effects that dictate its overall conformation.[1][2][3]

Planarity and Torsional Strain

The molecule exhibits a distinct conformational preference. The methoxy group lies nearly
coplanar with the phenyl ring, as evidenced by the C7—C6—02—C9 torsion angle of
approximately -174.61°.[1][2] This planarity suggests significant resonance stabilization
between the methoxy group's lone pair and the aromatic system.

In stark contrast, the acetamido group is considerably twisted out of the phenyl ring's plane,
with a dihedral angle of about 28.87°.[1][2][3] This deviation from planarity is a critical structural
feature, likely arising from steric hindrance between the chloroacetyl group and the aromatic
ring. The nitrogen atom of the amide group (N1) maintains a planar sp? hybridization, with the
sum of the angles around it being 360.0°.[1][2]

The conformation about the C1-C2 bond is described as a +synclinal (+gauche) conformation,
with a Cl1—C1—C2—O01 torsion angle of 52.89°.[2]

Part 2: The Supramolecular Symphony: Crystal
Packing and Intermolecular Interactions

The crystal packing of 2-Chloro-N-(4-methoxyphenyl)acetamide is a masterclass in the
cooperative nature of non-covalent interactions, resulting in a stable, three-dimensional lattice.
[1][3] The key interactions are detailed below.

Hydrogen Bonding Network

A robust network of hydrogen bonds forms the primary scaffolding of the crystal structure.

e« N—H:---O Hydrogen Bonds: These are the most prominent interactions, where the amide
hydrogen (N1—H1) forms a hydrogen bond with the carbonyl oxygen (O1) of an adjacent
molecule.[1][2] These interactions link the molecules into helical chains that propagate along
the crystallographic 21 axes.[1][2]

e C—H---O Hydrogen Bonds: Weaker C—H-:-O interactions further stabilize the structure.
Specifically, a hydrogen atom on the chloroacetyl group (C1—HZ1A) interacts with the
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methoxy oxygen (O2) of a neighboring molecule, linking the aforementioned helical chains to
form layers parallel to the ab plane.[1][2]

e C—H---Cl Hydrogen Bonds: These interactions play a crucial role in connecting the layers of
molecules. A hydrogen atom on the phenyl ring (C4—H4) forms a weak hydrogen bond with
the chlorine atom (CI1) of an adjacent molecule, thus extending the structure into three
dimensions.[1][2]

C—H:-- 1t Interactions

Further contributing to the three-dimensional assembly are C—H---1t(ring) interactions.[1][3]
Specifically, a hydrogen atom from a methoxy group (C9—H9B) interacts with the 1t-system of
the phenyl ring of a neighboring molecule.[1][2]

Absence of 1t—1t Stacking

It is noteworthy that despite the presence of aromatic rings, there are no significant —t
stacking interactions observed in the crystal structure. The shortest distance between parallel
phenyl rings is 5.1075 A, which is too great for effective T—t stacking.[1][2]

Hirshfeld Surface Analysis: A Quantitative View of
Intermolecular Contacts

Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular interactions.
The major contributors to the crystal packing are:

e C---H/H---C interactions: 33.4%][1][3]
e Cl---H/H---Cl interactions: 20%][3]
e O-:-H/H:--O interactions: 19.5%]3]

This analysis underscores the predominance of hydrogen-based contacts in stabilizing the
crystal lattice.

Part 3: Experimental and Crystallographic Data

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9260361/
https://journals.iucr.org/e/issues/2022/07/00/vm2264/vm2264.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9260361/
https://journals.iucr.org/e/issues/2022/07/00/vm2264/vm2264.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9260361/
https://www.researchgate.net/publication/361151274_Crystal_structure_and_Hirshfeld_surface_analysis_of_2-chloro-N-4-meth-oxy-phen-ylacetamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC9260361/
https://journals.iucr.org/e/issues/2022/07/00/vm2264/vm2264.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9260361/
https://journals.iucr.org/e/issues/2022/07/00/vm2264/vm2264.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9260361/
https://www.researchgate.net/publication/361151274_Crystal_structure_and_Hirshfeld_surface_analysis_of_2-chloro-N-4-meth-oxy-phen-ylacetamide
https://www.researchgate.net/publication/361151274_Crystal_structure_and_Hirshfeld_surface_analysis_of_2-chloro-N-4-meth-oxy-phen-ylacetamide
https://www.researchgate.net/publication/361151274_Crystal_structure_and_Hirshfeld_surface_analysis_of_2-chloro-N-4-meth-oxy-phen-ylacetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The structural elucidation of 2-Chloro-N-(4-methoxyphenyl)acetamide was achieved through
single-crystal X-ray diffraction.

Synthesis and Crystallization Protocol

The synthesis of the title compound is achieved through the reaction of 4-methoxyaniline with
chloroacetyl chloride in acetic acid, followed by precipitation and recrystallization from ethanol.

[1][2]

Step-by-Step Synthesis:

Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in an ice bath.
e Add chloroacetyl chloride (0.047 mol) portionwise while stirring.

o After the reaction, add a 35 mL solution of sodium acetate. A solid precipitate will form after
approximately 30 minutes of stirring at room temperature.

« Filter the resulting solid and wash it with cold water.

e Dry the solid and recrystallize it from ethanol to obtain colorless crystals of 2-Chloro-N-(4-
methoxyphenyl)acetamide.

Crystallographic Data Summary
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Parameter Value
Chemical Formula CoH10CINO2
Molecular Weight 199.63 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A 11.3149 (13)
b (A) 10.0120 (12)
c (A 8.9860 (18)
B () 99.60 (3)
Volume (A3) 842.7 (3)

z 4
Temperature (K) 293 (2)

Radiation

Mo Ka (A = 0.71073 A)

Note: Specific crystallographic parameters such as R-factor are detailed in the primary

literature.[4]

Part 4: Visualizing the Structural Landscape
Experimental Workflow for Structural Elucidation
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Caption: Workflow for the synthesis and structural analysis of 2-Chloro-N-(4-
methoxyphenyl)acetamide.
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Caption: Diagram of the key intermolecular interactions in the crystal packing of the title

compound.

Conclusion

The solid-state architecture of 2-Chloro-N-(4-methoxyphenyl)acetamide is defined by a
twisted molecular conformation and a sophisticated three-dimensional network of N—H---O, C
—H:---O, C—H:--Cl, and C—H:--1t interactions. This detailed structural understanding is
fundamental for drug development professionals and researchers, as it provides a rational
basis for modulating the solid-state properties of this important class of compounds. The
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insights presented herein are crucial for formulation science, polymorphism screening, and the
rational design of new N-arylacetamide derivatives with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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